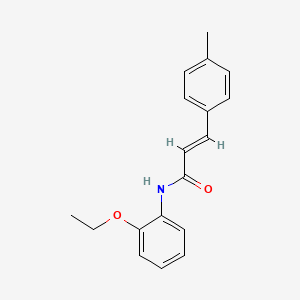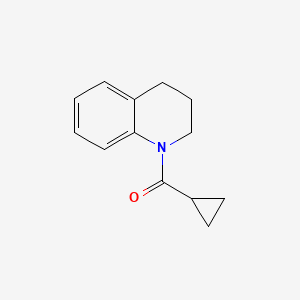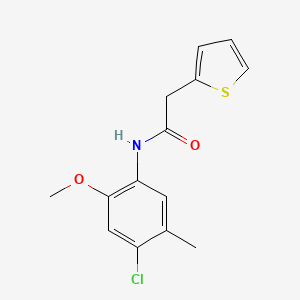![molecular formula C15H11ClN4O B5707340 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole compounds and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is not fully understood, but it is thought to involve the inhibition of protein synthesis. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to bind to the ribosome and prevent the formation of peptide bonds, leading to the inhibition of protein synthesis. This mechanism of action may explain the antimicrobial and anticancer properties of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide.
Biochemical and Physiological Effects
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to induce apoptosis in cancer cells and to modulate the immune response. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in a variety of assays and experiments. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is also stable and can be stored for extended periods of time without degradation. However, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide. One area of interest is the development of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide and to optimize its efficacy and safety for use in humans. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide also has potential applications in infectious disease research, and further studies are needed to explore its antimicrobial properties and potential use as a therapeutic agent. Additionally, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide could be studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models. Overall, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.
合成方法
The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a multi-step process that involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the desired product, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide. The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
科学研究应用
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been used as a retrograde tracer to label and study neuronal pathways. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has also been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. In infectious disease research, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
属性
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-8-6-10(7-9-12)13-17-15(20-19-13)18-14(21)11-4-2-1-3-5-11/h1-9H,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCMCFGHNCJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)


![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)

![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)